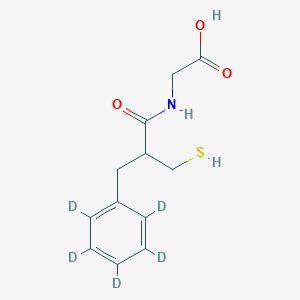

Thiorphan-d5

Vue d'ensemble

Description

Thiorphan-d5 est un dérivé marqué au deutérium de Thiorphan, un puissant inhibiteur de la néprilysine (endopeptidase neutre). Le composé est principalement utilisé comme étalon interne pour la quantification de Thiorphan dans diverses méthodes analytiques, notamment la chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) et la chromatographie liquide-spectrométrie de masse (LC-MS) . Le marquage au deutérium permet de distinguer this compound de Thiorphan dans l'analyse par spectrométrie de masse, ce qui en fait un outil précieux dans les études pharmacocinétiques et métaboliques .

Méthodes De Préparation

La synthèse de Thiorphan-d5 implique l'incorporation d'atomes de deutérium dans la molécule de Thiorphan. Une méthode courante est la réaction d'échange de deutérium, où les atomes d'hydrogène dans Thiorphan sont remplacés par des atomes de deutérium à l'aide de réactifs deutérés dans des conditions spécifiques . La réaction implique généralement l'utilisation de solvants deutérés et de catalyseurs pour faciliter le processus d'échange. Les méthodes de production industrielle pour this compound sont similaires à celles utilisées pour d'autres composés marqués au deutérium, impliquant des réactions d'échange de deutérium à grande échelle et des processus de purification pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Thiorphan-d5 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former des sulfoxydes et des sulfones en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.

Réduction : Le composé peut être réduit pour former des thiols en utilisant des agents réducteurs comme l'hydrure de lithium aluminium.

Les réactifs et conditions courants utilisés dans ces réactions comprennent les solvants organiques, les catalyseurs et des conditions spécifiques de température et de pression pour optimiser le rendement de la réaction et la sélectivité. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme étalon interne en chimie analytique pour la quantification de Thiorphan dans des mélanges complexes.

Biologie : Employé dans des études étudiant le rôle de la néprilysine dans divers processus biologiques, y compris le métabolisme des peptides et la transduction du signal.

Médecine : Utilisé dans des études pharmacocinétiques et métaboliques pour comprendre l'absorption, la distribution, le métabolisme et l'excrétion (ADME) de Thiorphan et de composés apparentés.

Industrie : Appliqué dans le développement et la validation de méthodes analytiques pour le contrôle qualité et la conformité réglementaire dans la fabrication pharmaceutique

Mécanisme d'action

This compound, comme Thiorphan, inhibe la néprilysine, une enzyme responsable de la dégradation de divers peptides bioactifs, notamment les enképhalines, la substance P et le peptide natriurétique auriculaire . En inhibant la néprilysine, this compound augmente les niveaux de ces peptides, conduisant à des effets analgésiques, anti-inflammatoires et natriurétiques renforcés. Les cibles moléculaires et les voies impliquées comprennent la liaison de this compound au site actif de la néprilysine, empêchant l'enzyme de cliver ses substrats peptidiques .

Applications De Recherche Scientifique

Thiorphan-d5 has several scientific research applications, including:

Chemistry: Used as an internal standard in analytical chemistry for the quantification of Thiorphan in complex mixtures.

Biology: Employed in studies investigating the role of neprilysin in various biological processes, including peptide metabolism and signal transduction.

Medicine: Utilized in pharmacokinetic and metabolic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Thiorphan and related compounds.

Industry: Applied in the development and validation of analytical methods for quality control and regulatory compliance in pharmaceutical manufacturing

Mécanisme D'action

Thiorphan-d5, like Thiorphan, inhibits neprilysin, an enzyme responsible for the degradation of various bioactive peptides, including enkephalins, substance P, and atrial natriuretic peptide . By inhibiting neprilysin, this compound increases the levels of these peptides, leading to enhanced analgesic, anti-inflammatory, and natriuretic effects. The molecular targets and pathways involved include the binding of this compound to the active site of neprilysin, preventing the enzyme from cleaving its peptide substrates .

Comparaison Avec Des Composés Similaires

Thiorphan-d5 est unique en raison de son marquage au deutérium, qui le distingue des autres composés similaires. Voici quelques composés similaires :

Thiorphan : La forme non deutérée de this compound, utilisée comme inhibiteur de la néprilysine.

Racecadotril : Un autre inhibiteur de la néprilysine utilisé comme agent antidiarrhéique.

Comparé à ces composés, this compound offre l'avantage d'être facilement distinguable dans l'analyse par spectrométrie de masse, ce qui en fait un outil précieux dans les études pharmacocinétiques et métaboliques .

Activité Biologique

Thiorphan-d5, a deuterated analog of thiorphan, is a potent inhibitor of neutral endopeptidase (NEP), an enzyme involved in the degradation of various bioactive peptides, including enkephalins. This compound has garnered attention for its potential therapeutic applications, particularly in pain management and neuroprotection.

This compound functions primarily by inhibiting NEP, which plays a critical role in the metabolism of enkephalins—neuropeptides that modulate pain and emotional responses. By blocking NEP activity, this compound enhances the availability of enkephalins at their receptor sites, thereby amplifying their analgesic effects. The inhibition of NEP can also influence other physiological processes regulated by peptide signaling pathways.

Biological Activity Data

The biological activity of this compound has been characterized through various in vitro and in vivo studies. Below is a summary of key findings:

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound:

- Pain Management: A study demonstrated that this compound effectively reduced pain responses in animal models, suggesting its utility as an analgesic agent.

- Neuroprotection: Research indicates that this compound may protect against neurodegenerative processes by enhancing enkephalinergic signaling, which is crucial in maintaining neuronal health.

- Cardiovascular Implications: Increased NEP activity has been associated with heart failure; thus, this compound's ability to inhibit this enzyme may provide cardiovascular benefits by modulating peptide signaling pathways involved in blood pressure regulation.

Research Findings Summary

- This compound has been shown to significantly inhibit NEP activity, leading to increased levels of bioactive peptides such as enkephalins.

- The compound exhibits antinociceptive properties, making it a candidate for pain relief therapies.

- Its effects on cGMP signaling pathways suggest potential applications in cardiovascular health.

Propriétés

IUPAC Name |

2-[[2-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-3-sulfanylpropanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c14-11(15)7-13-12(16)10(8-17)6-9-4-2-1-3-5-9/h1-5,10,17H,6-8H2,(H,13,16)(H,14,15)/i1D,2D,3D,4D,5D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJKNPQAGWVLDQ-RALIUCGRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CS)C(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(CS)C(=O)NCC(=O)O)[2H])[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.